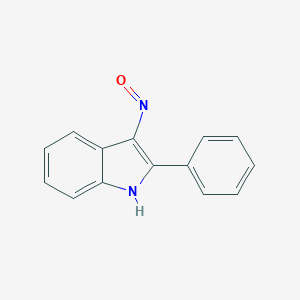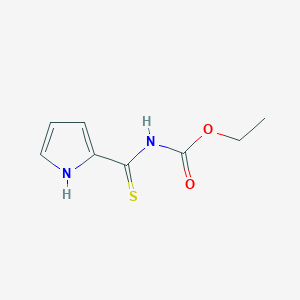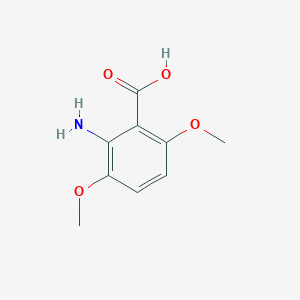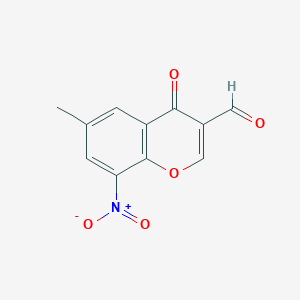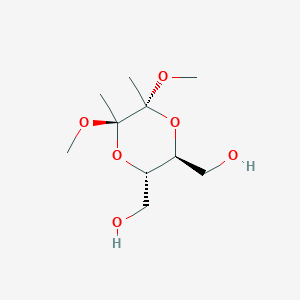![molecular formula C16H10BrCl2N3O2S B187107 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide CAS No. 5109-19-3](/img/structure/B187107.png)
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. This compound has been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that cause inflammation. It has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
生化学的および生理学的効果
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to induce apoptosis, which is a programmed cell death that occurs in response to various stimuli.
実験室実験の利点と制限
The advantages of using 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide in lab experiments include its potential application in various fields, its ability to inhibit the activity of various enzymes and proteins, and its ability to induce apoptosis. However, the limitations of using this compound in lab experiments include the need for further studies to determine its toxicity and safety profile.
将来の方向性
There are several future directions for the study of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide. These include further studies to determine its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Future studies may also focus on the development of new derivatives of this compound with improved efficacy and safety profiles. Additionally, further studies may be conducted to determine the mechanism of action of this compound and its potential interactions with other drugs.
In conclusion, 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成法
The synthesis of 2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide involves the reaction of 2-amino-5-(2-bromophenyl)-1,3,4-oxadiazole with 3,4-dichlorobenzoyl chloride in the presence of potassium carbonate and dimethylformamide. The resulting compound is then treated with thiourea in the presence of sodium ethoxide to yield the final product.
科学的研究の応用
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide has been extensively studied for its potential application in various fields. It has been found to exhibit antimicrobial, antitumor, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
5109-19-3 |
|---|---|
製品名 |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
分子式 |
C16H10BrCl2N3O2S |
分子量 |
459.1 g/mol |
IUPAC名 |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H10BrCl2N3O2S/c17-11-4-2-1-3-10(11)15-21-22-16(24-15)25-8-14(23)20-9-5-6-12(18)13(19)7-9/h1-7H,8H2,(H,20,23) |
InChIキー |
HZBZFDCZECTEOY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
正規SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



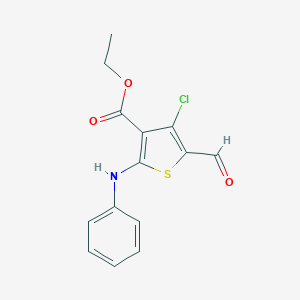
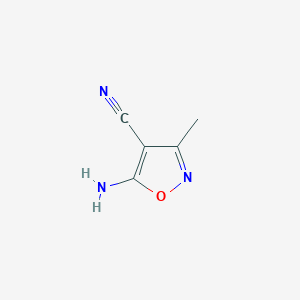
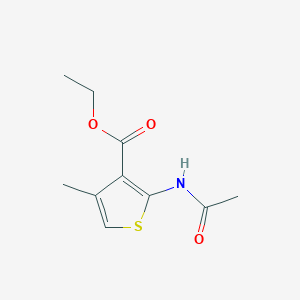
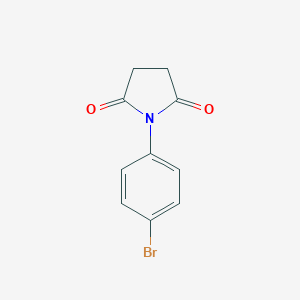
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)
